molecular formula C6H3BBrF3O2 B8065010 (3-Bromo-2,5,6-trifluorophenyl)boronic acid

(3-Bromo-2,5,6-trifluorophenyl)boronic acid

Cat. No.: B8065010
M. Wt: 254.80 g/mol
InChI Key: OKHNLGQKHOBDAF-UHFFFAOYSA-N
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Description

(3-Bromo-2,5,6-trifluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and three fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromo-2,5,6-trifluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters rather than boronic esters . Another common method is hydroboration, where a B–H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: In industrial settings, the production of boronic acids often involves large-scale hydroboration reactions followed by oxidation or other functional group transformations. The use of stable boronic ester moieties has expanded the scope of boron chemistry, allowing for more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2,5,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol or quinone derivatives.

    Reduction: Formation of the corresponding borane or boronate ester.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenylboronic acids, boronate esters, and various substituted phenyl derivatives .

Scientific Research Applications

(3-Bromo-2,5,6-trifluorophenyl)boronic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which (3-Bromo-2,5,6-trifluorophenyl)boronic acid exerts its effects involves the formation of boronate complexes with various substrates. These complexes can undergo transmetalation, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds. This process is central to the Suzuki–Miyaura coupling reaction .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-2,5,6-trifluorophenyl)boronic acid is unique due to its trifluoromethyl groups, which impart high electronegativity and influence its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(3-bromo-2,5,6-trifluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHNLGQKHOBDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1F)Br)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrF3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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